(3S,6S)-6-Phenyloxan-3-ol
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Overview
Description
(3S,6S)-6-Phenyloxan-3-ol is a chiral compound with a unique oxane ring structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both phenyl and hydroxyl groups in its structure contributes to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6S)-6-Phenyloxan-3-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a phenyl-substituted diol with an acid catalyst can lead to the formation of the oxane ring. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3S,6S)-6-Phenyloxan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce various alcohol derivatives.
Scientific Research Applications
(3S,6S)-6-Phenyloxan-3-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,6S)-6-Phenyloxan-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can participate in π-π interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
(3S,6S)-2,2,6-Trimethyl-6-vinyl-tetrahydro-pyran-3-ol: Similar in structure but with different substituents.
(3S,6S)-3,6-Bis(carbamoylmethyl)-piperazine-2,5-dione: Another chiral compound with a different ring structure
Uniqueness
(3S,6S)-6-Phenyloxan-3-ol is unique due to its specific combination of a phenyl group and an oxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
87011-15-2 |
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Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(3S,6S)-6-phenyloxan-3-ol |
InChI |
InChI=1S/C11H14O2/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11-/m0/s1 |
InChI Key |
DOHFJXVVZPOTHS-QWRGUYRKSA-N |
Isomeric SMILES |
C1C[C@H](OC[C@H]1O)C2=CC=CC=C2 |
Canonical SMILES |
C1CC(OCC1O)C2=CC=CC=C2 |
Origin of Product |
United States |
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